molecular formula C7H7LiO B14427391 Lithium phenoxymethanide CAS No. 83693-58-7

Lithium phenoxymethanide

Cat. No.: B14427391
CAS No.: 83693-58-7
M. Wt: 114.1 g/mol
InChI Key: AKTGZNILHIYHAY-UHFFFAOYSA-N
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Description

Lithium phenoxymethanide is an organolithium compound with the molecular formula C7H7LiO It is a derivative of phenoxymethane, where the hydrogen atom of the methylene group is replaced by a lithium atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium phenoxymethanide can be synthesized through the reaction of phenoxymethane with a strong base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF). The reaction typically occurs at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of lithium reagents and controlled reaction conditions to produce the compound in a pure form. The scalability of this synthesis would depend on the availability of starting materials and the efficiency of the reaction process.

Chemical Reactions Analysis

Types of Reactions: Lithium phenoxymethanide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, where it replaces a leaving group in an organic molecule.

    Addition Reactions: It can add to carbonyl compounds, forming alcohols or other derivatives.

    Deprotonation: It can deprotonate weak acids, forming new lithium salts.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically involves alkyl halides or sulfonates as substrates, with the reaction occurring in aprotic solvents like THF or diethyl ether.

    Addition Reactions: Commonly involves aldehydes or ketones as substrates, with the reaction carried out at low temperatures to control the exothermic nature of the reaction.

    Deprotonation: Involves weak acids such as alcohols or amines, with the reaction occurring in the presence of a base like LDA.

Major Products Formed:

    Nucleophilic Substitution: Produces substituted phenoxymethane derivatives.

    Addition Reactions: Produces alcohols or other carbonyl derivatives.

    Deprotonation: Produces lithium salts of the deprotonated acids.

Scientific Research Applications

Lithium phenoxymethanide has several applications in scientific research, including:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Materials Science: Investigated for its potential use in the development of new materials with unique properties.

    Pharmaceuticals: Explored for its role in the synthesis of pharmaceutical intermediates and active compounds.

    Catalysis: Studied for its potential use as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of lithium phenoxymethanide involves its role as a nucleophile or base in chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.

Comparison with Similar Compounds

    Lithium Methanide (CH3Li): Similar in structure but lacks the phenoxy group, making it less reactive in certain contexts.

    Lithium Phenoxide (C6H5OLi): Contains a phenoxy group but lacks the methylene group, leading to different reactivity patterns.

    Lithium Phenylmethanide (C6H5CH2Li): Similar structure but with a phenyl group instead of a phenoxy group, affecting its nucleophilicity and stability.

Uniqueness: Lithium phenoxymethanide is unique due to the presence of both the phenoxy and methylene groups, which confer distinct reactivity and stability compared to other lithium organometallic compounds. This makes it a valuable reagent in specific synthetic applications where both nucleophilicity and stability are required.

Properties

CAS No.

83693-58-7

Molecular Formula

C7H7LiO

Molecular Weight

114.1 g/mol

IUPAC Name

lithium;methanidyloxybenzene

InChI

InChI=1S/C7H7O.Li/c1-8-7-5-3-2-4-6-7;/h2-6H,1H2;/q-1;+1

InChI Key

AKTGZNILHIYHAY-UHFFFAOYSA-N

Canonical SMILES

[Li+].[CH2-]OC1=CC=CC=C1

Origin of Product

United States

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